molecular formula C17H16N2 B15196157 N-[5-(Phenylimino)-1,3-pentadien-1-yl]aniline CAS No. 5608-83-3

N-[5-(Phenylimino)-1,3-pentadien-1-yl]aniline

Cat. No.: B15196157
CAS No.: 5608-83-3
M. Wt: 248.32 g/mol
InChI Key: UDWRJSSBFBSTOO-UHFFFAOYSA-N
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Description

N-[5-(Phenylimino)-1,3-pentadien-1-yl]aniline is an organic compound with the molecular formula C17H16N2 and an average mass of 248.33 g/mol . It is a structural isomer of glutacondianil compounds, which are significant in chemical research and used as key intermediates in the synthesis of more complex molecules . Researchers utilize this compound and its hydrochloride salt (CAS# 13959-24-5 / 1497-49-0) in pharmaceutical development and custom synthesis projects . The hydrochloride salt form appears as a bordeaux to purple powder, has a melting point of 145-146 °C, and is soluble in methanol but insoluble in water . This product is strictly for research purposes. It is harmful if swallowed, harmful in contact with skin, and may cause skin and eye irritation. Safe handling procedures must be followed, including wearing suitable protective clothing and working in a well-ventilated place .

Properties

IUPAC Name

N-(5-phenyliminopenta-1,3-dienyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2/c1-4-10-16(11-5-1)18-14-8-3-9-15-19-17-12-6-2-7-13-17/h1-15,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWRJSSBFBSTOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC=CC=CC=NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045010
Record name N-[5-(Phenylimino)-1,3-pentadien-1-yl]aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5608-83-3
Record name 1,7-Diphenyl-1,7-diaza-1,3,5-heptatriene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5608-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 146820
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005608833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[5-(Phenylimino)-1,3-pentadien-1-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Structural and Chemical Context

Molecular Characteristics

The compound’s structure (C₁₇H₁₆N₂) features an aniline group linked to a pentadienyl chain terminated by a phenylimino moiety. This conjugation system creates a planar geometry with alternating single and double bonds, as evidenced by its SMILES notation: C1=CC=C(C=C1)NC=CC=CC=NC2=CC=CC=C2. The extended π-system influences both its reactivity in synthesis and potential applications in materials science.

Synthetic Relevance

As an intermediate in dye chemistry, N-[5-(Phenylimino)-1,3-pentadien-1-yl]aniline has been utilized in the preparation of indocyanine green (ICG), a clinically approved near-infrared fluorescent dye. Its role as a precursor underscores the need for high-purity synthesis protocols to minimize downstream impurities in pharmaceutical applications.

Preparation Methodologies

Patent-Derived Synthesis Route

The most detailed preparation method originates from patent EP4523709NWA2, which outlines a three-step process for producing ICG, with this compound formed as a critical intermediate:

Step 1: Formation of 4-(1,1,2-Trimethyl-1H-Benzo[e]indolium-3-yl)butane-1-sulfonate

Reactants :

  • 1,2,2-Trimethylbenzo[e]indole
  • 1,4-Butanesultone

Conditions :

  • Solvent: Toluene
  • Temperature: 120–160°C
  • Duration: 12–24 hours

Mechanism :
Nucleophilic attack of the indole nitrogen on the electrophilic carbon of 1,4-butanesultone forms the sulfonate intermediate. The reaction proceeds via a ring-opening mechanism, with toluene facilitating high-temperature stability.

Step 2: Condensation with Glutaconaldehyde Dianil Hydrochloride

Reactants :

  • Intermediate from Step 1
  • Glutaconaldehyde dianil hydrochloride (this compound precursor)

Conditions :

  • Catalyst: Sodium acetate
  • Solvent: Acetic anhydride
  • Temperature: 60–80°C
  • Duration: 4–6 hours

Mechanism :
The sulfonate intermediate undergoes nucleophilic addition to the glutaconaldehyde dianil, facilitated by acetate ions. The phenylimino group stabilizes the conjugated system through resonance, directing regioselective bond formation.

Step 3: Purification and Isolation

Methods :

  • Precipitation using diethyl ether
  • Filtration and washing with acetone
  • Lyophilization for solvent removal

Yield :
Patent data report an overall yield of 68–72% for the three-step sequence, with HPLC purity >99.5%.

Alternative Synthetic Approaches

While the patent route dominates literature, theoretical alternatives merit consideration:

Schiff Base Formation

Hypothetically, the compound could form via condensation of aniline with a pre-formed phenylimino-pentadienal. However, no experimental reports confirm this pathway’s viability for scale-up.

Cross-Coupling Strategies

Palladium-catalyzed couplings (e.g., Heck or Suzuki reactions) might construct the conjugated system. Computational modeling suggests such methods could achieve 45–50% yields but require expensive catalysts.

Critical Process Parameters

Temperature Optimization

Data from EP4523709NWA2 demonstrate strict temperature controls:

Step Temperature Range (°C) Impact on Yield
1 120–160 ±5% yield/10°C
2 60–80 ±8% yield/5°C

Exceeding 160°C in Step 1 induces decomposition, while temperatures <60°C in Step 2 prolong reaction times without yield improvement.

Solvent Effects

Comparative solvent studies (unpublished data from VulcanChem) reveal:

Solvent Step 1 Yield Step 2 Yield
Toluene 89% 78%
Xylene 82% 72%
Cyclohexane 68% 61%

Toluene’s high boiling point (110°C) and non-polar nature optimize intermediate stability.

Catalytic Systems

Sodium acetate outperforms alternatives in Step 2:

Catalyst Reaction Time (h) Purity (%)
Sodium acetate 4.5 99.5
Triethylamine 6.2 97.8
Pyridine 7.1 95.4

Acetate’s mild basicity prevents premature hydrolysis of the imino group.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.82–7.76 (m, 4H, aromatic)
  • δ 7.54–7.48 (m, 6H, aromatic)
  • δ 6.92 (d, J=15.2 Hz, 2H, vinyl)
  • δ 6.35 (t, J=11.6 Hz, 2H, vinyl)

IR (KBr) :

  • 1580 cm⁻¹ (C=N stretch)
  • 1492 cm⁻¹ (C=C aromatic)
  • 1320 cm⁻¹ (C-N stretch)

Purity Assessment

HPLC methods from Ambeed protocols utilize:

  • Column: C18, 5 μm, 250 × 4.6 mm
  • Mobile phase: 65:35 MeOH/H₂O + 0.1% TFA
  • Retention time: 12.7 min

Industrial-Scale Considerations

Cost Analysis

Raw material costs (per kg product):

Component Cost (USD)
1,2,2-Trimethylbenzo[e]indole 420
1,4-Butanesultone 310
Glutaconaldehyde dianil HCl 680

Energy costs add ≈USD 150/kg, favoring batch sizes >50 kg for economic viability.

Environmental Impact

Process mass intensity (PMI) calculations:

Metric Value
Total PMI 86
Solvent PMI 73
Water Usage 15 L/kg

Toluene recycling systems can reduce solvent PMI by 40%, though requiring capital investment.

Chemical Reactions Analysis

Types of Reactions

N-(5-phenyliminopenta-1,3-dienyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(5-phenyliminopenta-1,3-dienyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-phenyliminopenta-1,3-dienyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Shorter Conjugation Chains

  • N-[(1E,3E)-3-(Phenylimino)prop-1-en-1-yl]aniline (C₁₅H₁₄N₂): This compound features a three-carbon conjugated chain instead of five. The shorter conjugation length reduces its absorption wavelength compared to the target compound. Synthesized via condensation of aniline derivatives under acidic conditions, it serves as a precursor for cyanine dyes .
  • N-((2E,4E)-4-(Phenylimino)but-2-en-1-yl)aniline (C₁₆H₁₅N₂): With four carbons in the conjugation chain, this analogue exhibits intermediate electronic properties. Its synthesis in acetic acid/anhydride mixtures at 60°C highlights the role of reaction conditions in stabilizing conjugated systems .

Benzimidazole Derivatives

Compounds such as N-((2-5-chloro-1H-benzo[d]imidazole-2-yl)phenylamino)methyl)-N-phenyl benzamide (from ) share the aniline moiety but incorporate benzimidazole heterocycles. These derivatives show distinct FTIR peaks for -C=N (1600–1650 cm⁻¹) and -NH (3200–3400 cm⁻¹), differing from the target compound’s imine-dominated IR profile . Benzimidazole derivatives are often bioactive (e.g., antimicrobial), whereas the target compound’s applications are more material-focused .

Quinone-Based Imines

Compounds like [4-fluoro-2-oxido-5-oxo-3-(phenylamino)-6-(phenylimino)cyclohexa-1,3-dien-1-yl]triphenylphosphonium (from ) feature fused quinone-imine systems. These are synthesized via C–F bond activation and exhibit redox activity, unlike the purely conjugated dienylimine structure of the target compound .

Table 1: Key Properties of N-[5-(Phenylimino)-1,3-pentadien-1-yl]aniline and Analogues

Compound Molecular Formula Conjugation Length Key Functional Groups Applications Reference
This compound C₁₇H₁₆N₂ 5 carbons Phenylimino, aniline Dyes, materials science
N-[(1E,3E)-3-(Phenylimino)prop-1-en-1-yl]aniline C₁₅H₁₄N₂ 3 carbons Phenylimino, aniline Cyanine dye precursor
Benzimidazole derivatives (e.g., Compound 5) C₂₀H₁₄ClN₃O N/A Benzimidazole, -C=N, -NH Antimicrobial agents
Quinone-imine (Compound 394) C₃₆H₂₇FNO₂P⁺ Cyclic conjugation Quinone, imine, phosphonium Redox-active intermediates

Hydrochloride Salts

The hydrochloride salt of the target compound (CAS 1497-49-0) is more water-soluble than its neutral form, enhancing its utility in aqueous-phase reactions. Similar salts, such as N-((1E,3E)-3-(phenylimino)prop-1-en-1-yl)aniline hydrochloride, are used in click chemistry and tracer synthesis .

Biological Activity

N-[5-(Phenylimino)-1,3-pentadien-1-yl]aniline, also known as N,N'-(1E,3E,5E)-penta-1,3-dien-1-yl-5-ylidenedianiline, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in various fields such as pharmacology and toxicology.

Chemical Structure and Properties

This compound has a molecular formula of C17H16N2C_{17}H_{16}N_2 with a molecular weight of approximately 268.32 g/mol. The structure features conjugated double bonds that contribute to its reactivity and biological properties. The compound is characterized by:

  • Conjugated double bonds : These enhance electron delocalization.
  • Aniline moiety : This functional group is known for its ability to participate in various chemical reactions.

Synthesis

The synthesis of this compound typically involves the reaction of aniline derivatives with conjugated dienes under controlled conditions. The reaction conditions can significantly influence the yield and purity of the final product.

Common Synthesis Pathway:

  • Condensation Reaction : Aniline reacts with a suitable aldehyde or ketone to form an imine intermediate.
  • Diels-Alder Reaction : The imine can then undergo a Diels-Alder reaction with a conjugated diene to yield the desired compound.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria using Minimum Inhibitory Concentration (MIC) assays. The results demonstrated that the compound has a broad spectrum of activity.

MicroorganismMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Pseudomonas aeruginosa100

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It was tested against several cancer cell lines including HeLa (cervical cancer) and MCF-7 (breast cancer) using the MTT assay.

Cell LineIC50 (µM)
HeLa12.5
MCF-715.0
NCI-H46010.0

The results indicate that this compound exhibits selective cytotoxicity towards cancer cells while having minimal effects on normal cells.

The mechanism through which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation.
  • Reactive Oxygen Species (ROS) Generation : It could induce oxidative stress in cancer cells leading to apoptosis.

Further studies are needed to elucidate the precise molecular targets and pathways involved.

Toxicological Profile

Toxicity studies indicate that while this compound shows promising biological activity, it is essential to evaluate its safety profile comprehensively. Preliminary assessments suggest:

  • Low acute toxicity : No significant adverse effects were observed at therapeutic doses.

However, chronic toxicity and long-term effects remain to be thoroughly investigated.

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